(5Z)-5-(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
The compound “(5Z)-5-(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione” is a complex organic molecule that features a unique combination of pyrroloquinoline and thiazolidinedione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps in the synthesis may include:
- Formation of the pyrroloquinoline core through cyclization reactions.
- Introduction of the thiazolidinedione moiety via condensation reactions.
- Final modifications to introduce the specific substituents and achieve the desired configuration.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Scaling up the reaction conditions.
- Utilizing continuous flow reactors for better control over reaction parameters.
- Implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with different ones to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield ketones or carboxylic acids.
- Reduction may produce alcohols or amines.
- Substitution may result in halogenated derivatives or other functionalized compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloquinoline and thiazolidinedione derivatives. These compounds share structural features but may differ in their substituents and overall configuration.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties
Biological Activity
The compound (5Z)-5-(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione is a synthetic derivative that exhibits a range of biological activities. This article aims to explore its pharmacological properties, including antibacterial and enzyme inhibitory effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound belongs to the class of thiazolidinediones and incorporates a pyrroloquinoline structure. Its molecular formula is C20H24N2O3S, and it features multiple functional groups that contribute to its biological activity.
Antibacterial Activity
Research indicates that derivatives of thiazolidinediones exhibit significant antibacterial properties. A study evaluating various thiazolidinedione derivatives found that compounds similar to the one demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory potential. Specifically:
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown promising AChE inhibitory activity. A study reported that certain thiazolidinedione derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating strong inhibitory effects compared to standard inhibitors .
- Urease Inhibition : Thiazolidinediones have been identified as effective urease inhibitors. The compound's structural features may enhance its binding affinity to the urease enzyme, potentially leading to applications in treating urease-related conditions such as urinary infections .
Study on Antimicrobial Efficacy
In a comparative study involving various synthesized thiazolidinedione derivatives, the compound demonstrated considerable antimicrobial efficacy against a panel of pathogens. The results indicated that the compound inhibited bacterial growth at concentrations significantly lower than those required for conventional antibiotics. This suggests its potential as a lead compound for developing new antibacterial agents.
Enzyme Inhibition Research
A detailed investigation into the enzyme inhibition profile revealed that the compound effectively inhibited both AChE and urease activities. The binding interactions were elucidated through molecular docking studies, showing favorable interactions with active site residues of the enzymes. These findings highlight its therapeutic potential in managing conditions associated with cholinergic dysfunction and urease-related diseases.
Data Tables
Properties
Molecular Formula |
C24H22N2O3S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(5Z)-5-(6,9,11,11-tetramethyl-2-oxo-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H22N2O3S/c1-13-10-15-17(19-20(27)25-22(29)30-19)21(28)26-18(15)16(11-13)24(4,12-23(26,2)3)14-8-6-5-7-9-14/h5-11H,12H2,1-4H3,(H,25,27,29)/b19-17- |
InChI Key |
KWEUVISISCIYTN-ZPHPHTNESA-N |
Isomeric SMILES |
CC1=CC\2=C3C(=C1)C(CC(N3C(=O)/C2=C\4/C(=O)NC(=O)S4)(C)C)(C)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(CC(N3C(=O)C2=C4C(=O)NC(=O)S4)(C)C)(C)C5=CC=CC=C5 |
Origin of Product |
United States |
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